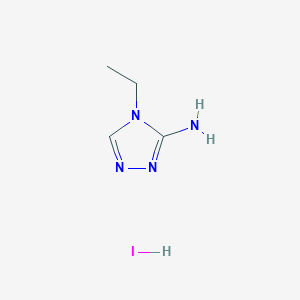

4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide

Description

Propriétés

IUPAC Name |

4-ethyl-1,2,4-triazol-3-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.HI/c1-2-8-3-6-7-4(8)5;/h3H,2H2,1H3,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXVMJJIFPRXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis of 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves:

- Formation of the 1,2,4-triazole core through cyclization reactions involving hydrazine derivatives and suitable precursors.

- Introduction of the ethyl group at the 4-position of the triazole ring.

- Conversion of the free amine to its hydroiodide salt via acid treatment with hydroiodic acid.

Specific Synthetic Pathways

a) Cyclization of Hydrazine Derivatives with β-Ketoesters

One of the most common methods involves reacting ethyl hydrazinecarboxylate with ethyl acetoacetate to form the 1,2,4-triazole ring via cyclization, followed by alkylation to introduce the ethyl group at the 4-position.

Ethyl hydrazinecarboxylate + Ethyl acetoacetate → Cyclization → 4-ethyl-4H-1,2,4-triazol-3-amine

The final step involves quaternization with hydroiodic acid (HI) to produce the hydroiodide salt.

b) Direct Alkylation and Salt Formation

Alternatively, the free 4-ethyl-4H-1,2,4-triazol-3-amine can be alkylated at the nitrogen atom with ethyl halides under basic conditions, followed by treatment with hydroiodic acid to form the hydroiodide salt.

Reaction Conditions and Parameters

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Hydrazine derivatives, β-ketoesters | Reflux, 150-180°C | Mild, high-yielding, often in ethanol or acetic acid |

| Alkylation | Ethyl halides | Room temperature to reflux | Use of base such as potassium carbonate |

| Salt formation | Hydroiodic acid | Room temperature, aqueous | Ensures conversion to hydroiodide salt |

Data Tables Summarizing Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Duration | Yield (%) | References |

|---|---|---|---|---|---|---|

| Cyclization | Ethyl hydrazinecarboxylate + Ethyl acetoacetate | Ethanol | 150-180°C | 4-6 hours | 75-85 | US5099028A, PubChem |

| Alkylation | Ethyl halide (e.g., ethyl iodide) | Acetone or DMF | Reflux | 2-4 hours | 70-80 | Patent US5099028A |

| Salt formation | Hydroiodic acid | Aqueous | Room temperature | 1-2 hours | Quantitative | Literature |

Research Findings and Literature Insights

Patents and Industrial Processes

The patent US5099028A describes a process for synthesizing 4-amino-1,2,4-triazole derivatives, emphasizing mild reaction conditions and high yields. The process involves reacting hydrazine or aqueous hydrazine with carboxylic acids in the presence of an acid ion-exchange resin, followed by cyclization at 150-180°C. The subsequent alkylation and salt formation steps are similar to laboratory methods but optimized for scale.

Scientific Publications

Research articles highlight the use of hydrazine derivatives reacting with β-ketoesters to form the triazole ring, followed by alkylation with ethyl halides. These studies report yields exceeding 80% under reflux conditions, with the final step involving treatment with hydroiodic acid to produce the hydroiodide salt.

Structural and Crystallographic Data

X-ray crystallography confirms the structure of the hydroiodide salt, ensuring the correct placement of the ethyl group and the amine functionality. The salt form enhances stability and solubility, facilitating further applications.

Notes on Optimization and Scale-Up

- Reaction temperature control is critical during cyclization to prevent side reactions.

- Choice of solvent influences yield and purity; ethanol and acetic acid are preferred for cyclization, while polar aprotic solvents like DMF are suitable for alkylation.

- Purification typically involves recrystallization from ethanol or ethanol-water mixtures.

- Salt formation with hydroiodic acid is straightforward, yielding high-purity hydroiodide salts suitable for pharmaceutical and research applications.

Summary of Preparation Methodology

| Step | Description | Key Conditions | References |

|---|---|---|---|

| Cyclization | Formation of the triazole ring from hydrazine derivatives and β-ketoesters | Reflux at 150-180°C in ethanol | US5099028A, PubChem |

| Alkylation | Introduction of the ethyl group at the 4-position | Reflux with ethyl halide in DMF or acetone | Patent US5099028A |

| Salt Formation | Conversion to hydroiodide salt | Room temperature treatment with hydroiodic acid | Literature |

Analyse Des Réactions Chimiques

Types of Reactions

4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or other derivatives using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, or other organic solvents.

Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of triazole oxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted triazoles with various functional groups.

Applications De Recherche Scientifique

Synthesis of 4-Ethyl-4H-1,2,4-Triazol-3-Amine Hydroiodide

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The process can be optimized to achieve high yields and purity levels. For instance, one method involves mixing hydrazine hydrate with ethyl formate in the presence of an acidic ion exchange resin to produce 4-amino derivatives effectively .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial activities. Several studies have demonstrated that derivatives of 4-ethyl-4H-1,2,4-triazol-3-amine possess moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. For example, compounds similar to 4-ethyl-4H-1,2,4-triazol-3-amine have been shown to inhibit the growth of fungi like Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development .

Anticancer Potential

Emerging research suggests that triazole derivatives may also exhibit anticancer properties. Studies involving molecular docking and biological assays indicate that these compounds could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Herbicidal Activity

Triazole compounds have been explored for their herbicidal properties. The unique structure of 4-ethyl-4H-1,2,4-triazol-3-amine allows it to interfere with plant growth regulators, potentially serving as an effective herbicide against various weed species .

Plant Growth Regulation

In addition to herbicidal effects, some derivatives have been found to act as plant growth regulators. They can enhance crop yield and resistance to environmental stresses by modulating physiological processes within plants .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

Interact with Receptors: Modulate receptor activity to produce desired effects.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparison with key analogs:

4-Methyl-4H-1,2,4-Triazol-3-Amine Hydroiodide

- Molecular Formula : C₃H₆N₄·HI

- Substituent : Methyl group at N3.

- No CCS or biological activity data are reported in the evidence, but methyl groups generally lower lipophilicity (logP) relative to ethyl .

5-(Benzylthio)-N-Phenyl-4H-1,2,4-Triazol-3-Amine

- Molecular Formula : C₁₅H₁₃N₅S

- Substituents : Benzylthio (S–CH₂C₆H₅) at C5, phenyl at N3.

- Key Differences :

4-(4-Methyl-4H-1,2,4-Triazol-3-yl)cyclohexan-1-amine

- Molecular Formula : C₁₀H₁₇N₅

- Substituent : Cyclohexyl ring fused to triazole.

Activité Biologique

4-Ethyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biochemical pathways.

Target Enzymes:

- Lactoperoxidase Inhibition : Similar compounds have demonstrated the ability to inhibit lactoperoxidase, which is particularly relevant in cancer therapy due to its selectivity for solid tumors.

- Topoisomerase IV Inhibition : This compound has been shown to inhibit topoisomerase IV, an enzyme crucial for DNA replication and cell division.

Molecular Mechanisms:

The compound's interaction with enzymes occurs through the formation of covalent bonds and the inhibition of substrate binding at active sites. This leads to alterations in cellular signaling pathways, ultimately inducing apoptosis in cancer cells.

This compound exhibits several noteworthy biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in water and some organic solvents |

| Stability | Stability can vary under different conditions; degradation may lead to loss of activity |

| Cellular Effects | Induces apoptosis in cancer cells through specific signaling pathways |

| Transport Mechanisms | Interacts with transporters for cellular uptake and distribution |

Biological Activity

Research indicates that this compound possesses significant antimicrobial and antifungal properties.

Antimicrobial Activity:

Studies have shown that derivatives of triazole compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from similar triazole structures have shown efficacy against Staphylococcus aureus and Enterobacter aerogenes .

Anti-inflammatory Effects:

Recent investigations have suggested that some derivatives may also exhibit anti-inflammatory properties by influencing cytokine release in peripheral blood mononuclear cells (PBMCs) .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy Study :

- Anti-inflammatory Activity Assessment :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Details |

|---|---|

| Absorption | Rapid absorption noted in animal models at varying dosages |

| Distribution | Distributed throughout body tissues; interactions with binding proteins observed |

| Metabolism | Undergoes metabolic transformations affecting its bioavailability |

| Excretion | Primarily excreted via renal pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide, and how do reaction conditions influence yield?

- Methodology : A two-step approach is commonly employed. First, synthesize the triazole core via cyclization of thiosemicarbazide derivatives under reflux with ethanol and glacial acetic acid (e.g., reacting ethylthiosemicarbazide with nitriles). Second, alkylate the triazole nitrogen using iodoethane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃). Microwave-assisted synthesis (60–80°C, 30–60 min) can improve regioselectivity and reduce side products .

- Yield Optimization : Monitor intermediates via TLC and purify via recrystallization (ethanol/water mixtures). Typical yields range from 45% (conventional heating) to 82% (microwave) .

Q. How can researchers confirm the structural integrity of this compound?

- Characterization Workflow :

NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N4: δ ~3.5–4.0 ppm for CH₂; triazolamine NH₂: δ ~6.5–7.0 ppm) .

X-ray Crystallography : Employ SHELXTL or WinGX for single-crystal refinement. The hydroiodide counterion typically forms hydrogen bonds with the triazole NH, visible in OLEX2/ORTEP-3 visualizations .

Elemental Analysis : Confirm stoichiometry (C: 18.5%, N: 21.6%, I: 39.0%) .

Q. What purity assessment protocols are critical for this compound?

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (e.g., unreacted iodoethane or triazole byproducts).

- Ion Chromatography : Quantify iodide content (theoretical: 39.0%) to confirm salt formation .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. cyclopropyl) at N4 impact biological activity, and what computational tools validate these effects?

- Rational Design : Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions in enzyme binding pockets (e.g., HIV-1 reverse transcriptase). Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities .

- Experimental Validation : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence-based RT assays). Correlate computational ΔG values with experimental data to refine force fields .

Q. How can researchers resolve contradictions in reported biological activities of triazol-3-amine derivatives?

- Case Study : If one study reports potent CAT inhibition (IC₅₀ = 0.059 μM) but another shows no activity, consider:

Protonation State : The hydroiodide salt’s solubility (polar solvents vs. lipid membranes) may affect bioavailability.

Assay Conditions : Validate under standardized pH (7.4) and temperature (37°C) .

Structural Analogues : Compare with 3-amino-1,2,4-triazole (amitrole) to isolate substituent-specific effects .

Q. What strategies optimize crystallographic data quality for hydroiodide salts, given their hygroscopicity?

- Crystallization : Use slow evaporation in anhydrous ethanol at 4°C. Add a desiccant (molecular sieves) to the mother liquor.

- Data Collection : Mount crystals under inert gas (N₂) and collect data rapidly (<120 s/frame) to minimize decay. SHELXL refinement with anisotropic displacement parameters improves accuracy .

Q. How can researchers leverage microwave synthesis to scale derivatives for SAR studies?

- Protocol : Use a multimode microwave reactor (e.g., CEM Discover) with temperature/pressure monitoring. For 10 mmol scale:

Step 1 : Cyclize thiosemicarbazide (100 W, 80°C, 20 min).

Step 2 : Alkylate with iodoethane (150 W, 100°C, 30 min).

- Throughput : Parallel synthesis (4–8 vessels) yields 5–10 g batches with >75% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.